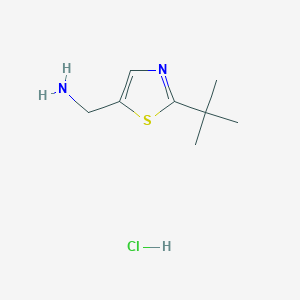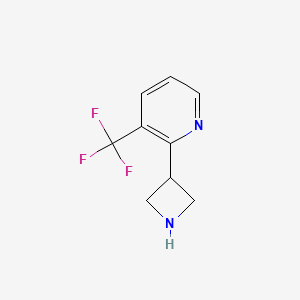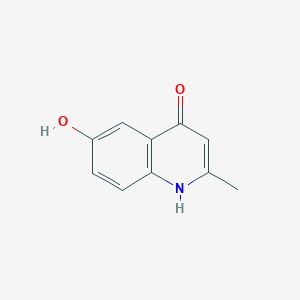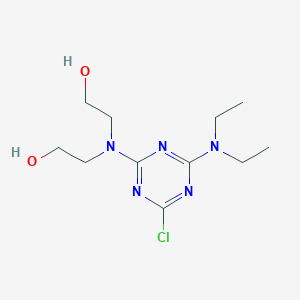
2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes a triazine ring substituted with chloro and diethylamino groups, and two diethanolamine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(diethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The diethanolamine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamino groups play a crucial role in binding to these targets, while the diethanolamine moieties may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-((4-Chloro-6-nitro-1,3-phenylene)diamine)diethanol: Similar structure but with a nitro group instead of a diethylamino group.
2,2’-((4-Methylphenylimino)diethanol): Contains a methylphenyl group instead of the triazine ring.
Uniqueness
The uniqueness of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazine ring with chloro and diethylamino substitutions, along with the diethanolamine moieties, makes it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
31576-49-5 |
|---|---|
Formule moléculaire |
C11H20ClN5O2 |
Poids moléculaire |
289.76 g/mol |
Nom IUPAC |
2-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H20ClN5O2/c1-3-16(4-2)10-13-9(12)14-11(15-10)17(5-7-18)6-8-19/h18-19H,3-8H2,1-2H3 |
Clé InChI |
CEBKKGYKTIKEQD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)Cl)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


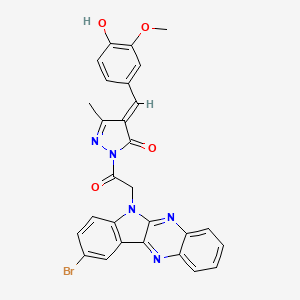

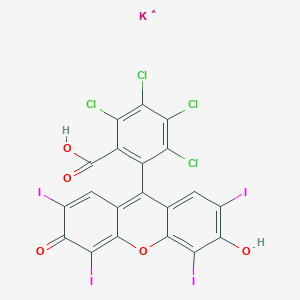
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)

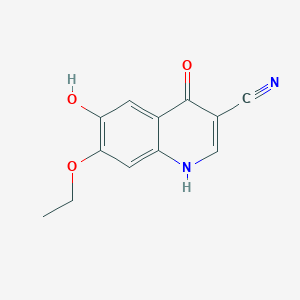
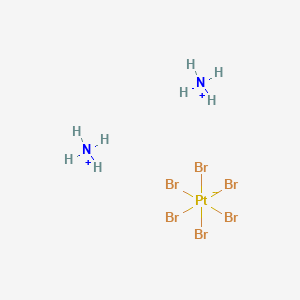
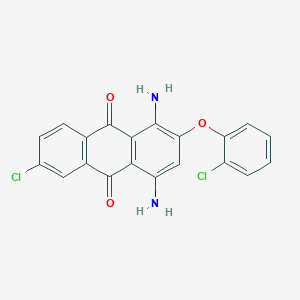

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
